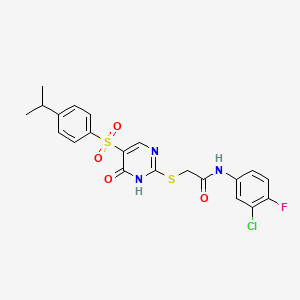

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

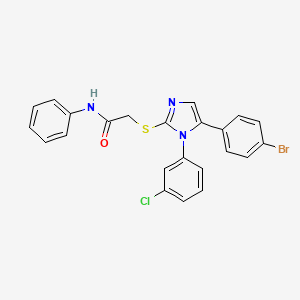

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a compound that is structurally related to various other compounds with a core 1,2,4-oxadiazole ring. This core structure is often found in molecules with significant biological activity and is a subject of interest in the field of medicinal chemistry. The presence of a fluorophenyl group suggests potential interactions with biological targets, and the ethyl carboxylate moiety may influence the compound's solubility and bioavailability.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of appropriate precursors under reflux conditions. For instance, a compound with a similar oxadiazole ring was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with a chloroethyl morpholine hydrochloride . This method could potentially be adapted for the synthesis of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with the oxadiazole ring has been characterized using various spectroscopic techniques, including NMR, IR, and Mass spectral studies, and confirmed by single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Compounds with the oxadiazole ring can undergo photolytic reactions, as seen in the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which produces a carbene captured by various nucleophiles . The behavior of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate under similar conditions could be studied to understand its reactivity and potential for forming new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate can be inferred from related compounds. For example, the crystal structure of a related compound revealed a monoclinic system with specific lattice parameters, and the compound exhibited significant antibacterial and anti-TB activity . Similarly, the physical properties such as solubility, melting point, and stability of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate could be determined and correlated with its biological activities.

Aplicaciones Científicas De Investigación

Biological Activity and Medicinal Chemistry

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate and its derivatives have been explored extensively for their biological activities. Research has shown that certain derivatives exhibit significant biological activities, including antimicrobial, antilipase, and antiurease effects. For instance, compounds synthesized from ethyl piperazine-1-carboxylate demonstrated good to moderate antimicrobial activity against various microorganisms. Specifically, two compounds showcased notable antiurease activity, while four others exhibited antilipase activity (Başoğlu et al., 2013).

Synthesis and Chemical Properties

The compound and its derivatives have been a focal point in the field of synthetic chemistry. Studies have been conducted on the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate, resulting in the formation of various carboxylic acid ethyl esters and oxadiazine-carboxylic acid ethyl esters. These findings are crucial in understanding the compound's chemical behavior and potential applications in medicinal chemistry (Nikolaenkova et al., 2019).

Anticancer Properties

Some derivatives of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate have been synthesized and evaluated for their anticancer properties. Notably, certain compounds have demonstrated cytotoxicity against cancer cell lines, indicating potential utility in cancer treatment. The synthesis involves various steps, leading to novel Schiff base compounds and derivatives of 1,3,4- oxadiazole, which have been characterized and studied for their cytotoxic effects (Adimule et al., 2014).

Propiedades

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCJRPXLTCICKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)